3-Phenyl-4-iodosydnone
Overview
Description
3-Phenyl-4-iodosydnone is a heterocyclic compound with the molecular formula C8H5IN2O2. It is a member of the sydnone family, which are mesoionic compounds known for their unique electronic structures and reactivity. The compound is characterized by the presence of a phenyl group and an iodine atom attached to the sydnone core, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-iodosydnone typically involves the iodination of 3-phenylsydnone. One efficient method is the mechanochemical approach, where 3-phenylsydnone is reacted with N-iodosuccinimide (NIS) in the presence of acetic acid (AcOH). This reaction is carried out using ball-milling techniques, which provide high yields and reduce the need for purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach offers a scalable and environmentally friendly route. This method minimizes the use of organic solvents and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4-iodosydnone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through cross-coupling reactions, such as Suzuki-Miyaura coupling.
Cycloaddition Reactions: The sydnone core can participate in 1,3-dipolar cycloaddition reactions, forming various heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Cycloaddition Reactions: These reactions often require dipolarophiles and can be carried out under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted phenyl sydnones.
Cycloaddition Reactions: Products include a range of heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Phenyl-4-iodosydnone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sydnone derivatives are explored as potential pharmaceutical agents due to their unique reactivity and biological activities.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 3-Phenyl-4-iodosydnone involves its ability to participate in 1,3-dipolar cycloaddition reactions. The sydnone core acts as a dipole, reacting with dipolarophiles to form new heterocyclic compounds. This reactivity is attributed to the mesoionic nature of sydnones, which allows for the stabilization of transition states and intermediates during the reaction .
Comparison with Similar Compounds
3-Phenylsydnone: Lacks the iodine substituent but shares similar reactivity.
4-Iodosydnone: Lacks the phenyl group but can undergo similar substitution and cycloaddition reactions.
Iminosydnones: Aza-derivatives of sydnones with similar biological activities
Uniqueness: 3-Phenyl-4-iodosydnone is unique due to the presence of both the phenyl and iodine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-3-phenyloxadiazol-3-ium-5-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMFDMXGNNSLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.